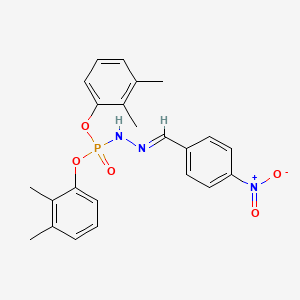![molecular formula C13H12N2O4 B5859412 methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5859412.png)
methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate, also known as MCI-186, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1985 by Japanese researchers and has since been the subject of numerous scientific investigations. In
作用機序
The exact mechanism of action of methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate is not fully understood. However, it is thought to exert its neuroprotective effects through a number of different mechanisms. These include its ability to scavenge free radicals, inhibit lipid peroxidation, and modulate inflammatory responses. This compound has also been shown to enhance the expression of neurotrophic factors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to reduce oxidative stress, inhibit inflammation, and improve neuronal survival and function. This compound has also been shown to enhance the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
実験室実験の利点と制限
Methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate has several advantages for laboratory experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It also has well-established neuroprotective properties, which make it a useful tool for investigating the mechanisms of neuroprotection. However, there are also some limitations to using this compound in laboratory experiments. For example, it has a relatively short half-life, which may limit its effectiveness in some experimental settings. Additionally, it has been shown to have some toxic effects at high concentrations, which may limit its use in certain experimental models.
将来の方向性
There are several future directions for research on methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate. One area of interest is the development of new synthetic methods that can improve the yield and purity of this compound. Another area of interest is the investigation of this compound as a potential therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is also interest in developing new analogs of this compound that may have improved neuroprotective properties or reduced toxicity. Overall, the future of research on this compound looks promising, and this compound is likely to continue to be an important tool for investigating the mechanisms of neuroprotection.
合成法
Methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate is synthesized through a multistep process that involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoic acid methyl ester to produce this compound. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
Methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate has been studied extensively for its potential therapeutic applications. In particular, it has been investigated as a neuroprotective agent for the treatment of various neurological disorders, including stroke, traumatic brain injury, and spinal cord injury. This compound has been shown to have antioxidant and anti-inflammatory properties, which are thought to contribute to its neuroprotective effects.
特性
IUPAC Name |
methyl 4-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-11(15-19-8)12(16)14-10-5-3-9(4-6-10)13(17)18-2/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMSLEHNFSYUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)

![5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)
![2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)

![1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5859367.png)

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5859385.png)

![4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5859397.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)
![N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)
![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)